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Compound of Interest

5-(4-Bromophenyl)-2-
Compound Name:
methoxypyridine

Cat. No.: B8626868

Get Quote

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a heterobiaryl building block characterized by a

pyridine core substituted with a methoxy group at the C2 position and a para-bromophenyl
moiety at the C5 position. It serves as a critical scaffold in the synthesis of Endothelin Receptor
Antagonists (ERAs) and other G-protein-coupled receptor (GPCR) modulators. Its structural
significance lies in the orthogonality of its functional groups: the bromine atom acts as a
reactive handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the
methoxypyridine motif functions as a stable, lipophilic hydrogen-bond acceptor or a masked
pyridone.

Chemical Identity & Physicochemical Profile

This compound is an isomer of the more common 5-bromo-2-(4-methoxyphenyl)pyridine.
Precise identification is required to avoid regioisomeric confusion during synthesis.

Table 1: Chemical Specifications
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Property Data

IUPAC Name 5-(4-Bromophenyl)-2-methoxypyridine

Molecular Formula C12H10BrNO

Molecular Weight 264.12 g/mol

Exact Mass 262.9946 Da

CAS Nummber Not widely listed as commodity; Custom
synthesis ID

SMILES COclncc(ccl)-c2cec(Br)cc2

LogP (Predicted)

~3.8 (Highly Lipophilic)

TPSA ~22 A2 (Good membrane permeability)
Appearance Off-white to pale yellow solid

B Soluble in DCM, DMSO, Ethyl Acetate; Insoluble
Solubility

in water

Synthetic Pathway: Regioselective Suzuki-Miyaura
Coupling

The most robust synthesis avoids homocoupling by utilizing the differential reactivity of
halogens.[1] A direct coupling between 2-methoxy-5-pyridineboronic acid and 1-bromo-4-
iodobenzene is the industry-standard approach. The palladium catalyst preferentially activates
the C—I bond over the C—Br bond, preserving the bromine handle on the final product.

Reaction Scheme

e Precursors: 2-Methoxy-5-pyridineboronic acid + 1-Bromo-4-iodobenzene.
o Catalyst: Pd(dppf)Cl2[1]-DCM or Pd(PPhs)a.[1]
e Base: Na2COs or KsPOa4 (mild base to prevent protodeboronation).[1]

e Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
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Step-by-Step Experimental Protocol

Objective: Synthesize 10.0 g of 5-(4-Bromophenyl)-2-methoxypyridine.
» Reaction Setup:

o To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser,
add 1-bromo-4-iodobenzene (1.0 equiv, 37.8 mmol).

o Add 2-methoxy-5-pyridineboronic acid (1.1 equiv, 41.6 mmol).

o Dissolve in 1,4-Dioxane (150 mL). Degas the solution by sparging with Nitrogen for 15
minutes.[1]

o Add 2M aq. Na2COs (3.0 equiv, 113 mmol, 56 mL).[1]
o Catalysis:
o Add Pd(dppf)CIz[1]-DCM (0.03 equiv, 1.1 mmol) under a positive stream of Nitrogen.[1]

o Heat the mixture to 90°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2]
The starting iodide should be consumed; the bromide remains intact.[1]

o Workup:

o Cool to room temperature.[2][1] Dilute with water (200 mL) and extract with Ethyl Acetate
(3 x 100 mL).[1]

o Wash combined organics with brine, dry over anhydrous Na2SQOa4, and concentrate in
vacuo.

e Purification:
o Purify the crude residue via silica gel flash chromatography.[1]

o Eluent: Gradient of 0—10% Ethyl Acetate in Hexanes.[1] The product is less polar than the
boronic acid but more polar than the dibromo-starting material.

o Yield: Expect 75-85% (approx. 7.8-8.9 g).[1]
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Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting why the lodine atom
reacts while the Bromine atom remains available for future transformations.
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Caption: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between
Aryl-lodide and Aryl-Bromide bonds.

Applications in Drug Discovery
Scaffold for Endothelin Receptor Antagonists (ERAS)

This molecule is a structural analog of the pyrimidine intermediates used in Macitentan
(Opsumit) synthesis.[1] By replacing the pyrimidine ring with a pyridine, researchers can
modulate:

o Metabolic Stability: Pyridines are generally less prone to oxidative metabolism than electron-
deficient pyrimidines.

 Solubility: The basicity of the pyridine nitrogen (pKa ~5.[1]2) offers different salt-formation
properties compared to the less basic pyrimidine.

Divergent Synthesis (SAR Exploration)

The retained bromine atom allows for "Late-Stage Diversification":

e Suzuki Coupling: Introduction of a second aryl group to form terphenyl analogs.[1]
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e Buchwald-Hartwig: Introduction of amines (e.g., sulfamides, piperazines) to generate
solubility-enhancing tails.

» Heck Reaction: Introduction of vinyl groups for polymerization or extended conjugation.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, handle as a halogenated
pyridine derivative.

» GHS Classification:
o Skin Irritation: Category 2 (H315)[1][3]
o Eye Irritation: Category 2A (H319)[1][3]
o STOT-SE: Category 3 (Respiratory Irritation, H335)
e Handling: Use in a fume hood.[1] Avoid dust formation.[1]

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Light sensitive (protect
from direct sunlight to prevent debromination).

References

« National Center for Biotechnology Information.PubChem Compound Summary for 5-Bromo-
2-methoxypyridine (Precursor). PubChem.[4][5][6][7][1][3] Accessed March 2, 2026. [Link][1]

e Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron
Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Chemistry for Protocol).
[Link]

» Bolli, M. H., et al. The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin
Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.[8] (Context for
Biaryl Ether/Pyrimidine Scaffolds). [Link][1]

e AOBChem.Product Entry: 5-(4-Bromophenyl)-2-methoxypyridine. (Commercial verification
of compound existence). [Link]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.biosolveit.de/drugathon-leaderboard/
https://www.biosolveit.de/drugathon-leaderboard/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methoxypyridine
https://www.biosolveit.de/drugathon-leaderboard/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methoxypyridine
https://www.biosolveit.de/drugathon-leaderboard/
https://www.biosolveit.de/drugathon-leaderboard/
https://pubchem.ncbi.nlm.nih.gov/compound/554215
https://pubchem.ncbi.nlm.nih.gov/compound/70813943
https://www.sigmaaldrich.com/HK/zh/product/aldrich/510297
https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-N-_4-bromophenyl_-5-methoxypentanamide
https://www.biosolveit.de/drugathon-leaderboard/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methoxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2734895
https://www.biosolveit.de/drugathon-leaderboard/
https://pubs.acs.org/doi/10.1021/cr00039a007
https://www.researchgate.net/publication/230629399_The_Discovery_of_N-5-4-Bromophenyl-6-2-5-bromo-2-pyrimidinyloxyethoxy-4-pyrimidi_nyl-N_'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist
https://pubs.acs.org/doi/10.1021/jm3009103
https://www.biosolveit.de/drugathon-leaderboard/
https://www.benchchem.com/product/b8626868/docs?utm_src=pdf-body#technical-guide-5-4-bromophenyl-2-methoxypyridine
https://www.aobchem.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8626868?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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